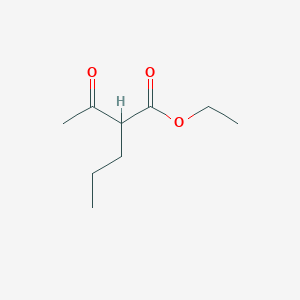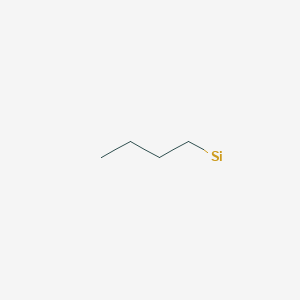
3-Decanol
Overview
Description
3-Decanol, also known as decan-3-ol, is an organic compound belonging to the class of alcohols. It is characterized by the presence of a hydroxyl group (-OH) attached to the third carbon atom of a ten-carbon aliphatic chain. This compound is a clear, colorless liquid with a mild, pleasant odor. Its molecular formula is C10H22O, and it has a molecular weight of approximately 158.28 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Decanol can be synthesized through several methods, including the hydrogenation of decanoic acid or its esters. This process involves the addition of hydrogen to the molecule under specific conditions, typically in the presence of a catalyst .
Industrial Production Methods: In industrial settings, this compound is primarily produced through the hydrogenation of decanoic acid or its esters. This method is favored due to its environmental friendliness, high product yield, and the reusability of the catalyst, which significantly reduces production costs .
Chemical Reactions Analysis
Types of Reactions: 3-Decanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Reduction: Reduction of this compound is less common but can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed:
Oxidation: Decanone
Reduction: No significant reduction products are typically formed.
Substitution: Alkyl chlorides and other substituted derivatives.
Scientific Research Applications
3-Decanol has a wide range of applications in scientific research and various industries:
Chemistry:
- Used as a solvent and intermediate in organic synthesis.
- Employed in the preparation of surfactants and detergents due to its amphiphilic nature .
Biology:
- Investigated for its antifungal properties, particularly against spoilage yeasts like Saccharomyces cerevisiae and Zygosaccharomyces bailii .
Medicine:
- Utilized as a penetration enhancer in pharmaceutical formulations to improve drug absorption through the skin .
Industry:
- Incorporated in personal care products as a skin conditioning agent.
- Used in the flavor and fragrance industry due to its pleasant odor .
Mechanism of Action
The primary mechanism of action of 3-Decanol, particularly its antifungal activity, involves its ability to disrupt the native membrane-associated function of integral proteins. As a nonionic surfactant, this compound increases plasma membrane fluidity, leading to the inhibition of glucose-induced acidification by inhibiting the plasma membrane H±ATPase . This disruption of membrane function ultimately results in the inhibition of fungal growth.
Comparison with Similar Compounds
- 1-Decanol
- 2-Decanol
- 4-Decanol
- Undecanol (11-carbon chain)
- Dodecanol (12-carbon chain)
Comparison: 3-Decanol is unique among its isomers and similar compounds due to the position of the hydroxyl group on the third carbon atom. This positioning influences its physical and chemical properties, such as its boiling point and solubility. Compared to 1-Decanol and 2-Decanol, this compound has a slightly higher boiling point and different solubility characteristics due to the increased distance of the hydroxyl group from the terminal carbon atoms .
Properties
IUPAC Name |
decan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O/c1-3-5-6-7-8-9-10(11)4-2/h10-11H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICEQLCZWZXUUIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(CC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50862695 | |
| Record name | 3-Decanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50862695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Alfa Aesar MSDS], colourless to pale yellow liquid with a floral odour | |
| Record name | 3-Decanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9654 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 3-Decanol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/401/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water | |
| Record name | 3-Decanol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/401/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.826-0.832 | |
| Record name | 3-Decanol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/401/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
1565-81-7 | |
| Record name | 3-Decanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1565-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Decanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001565817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Decanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Decanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50862695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Decanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.397 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-DECANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WTY84QBP4T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the ecological significance of 3-Decanol?
A1: this compound plays a fascinating role in the communication of hermit crabs. Research indicates that hermit crabs release this compound into their bloodstream, which then diffuses into the surrounding water [, , ]. This chemical signal alerts other hermit crabs to the availability of empty shells, facilitating shell exchange within the population [, , ].
Q2: How does the molecular structure of this compound influence its dielectric properties?
A2: The position of the hydroxyl group in this compound, and other linear alcohols, significantly affects its ability to form hydrogen bonds, which in turn dictates its dielectric properties []. Studies utilizing dielectric spectroscopy have shown that this compound, with its hydroxyl group further from the chain end, forms fewer linear hydrogen-bonded polymers compared to isomers like 1-Decanol []. This difference in hydrogen bonding patterns directly impacts the dielectric constant and loss of the alcohol [].
Q3: Can this compound be synthesized from renewable resources?
A3: Yes, this compound can be produced from bio-based 3-hydroxydecanoic acid through catalytic deoxygenation []. This process, employing Ruthenium-based catalysts, offers a sustainable route to obtain this compound, potentially reducing reliance on fossil fuel-derived precursors [].
Q4: Beyond its role as a signaling molecule, does this compound have other applications?
A4: this compound, along with its isomer 2-nonanol, are utilized in the food and perfume industries []. Their characteristic scents make them valuable as flavoring agents and fragrances [].
Q5: How does the presence of salts like LiBr affect this compound's behavior in aqueous solutions?
A5: Research on Marangoni convection has revealed that the addition of LiBr to aqueous this compound solutions influences the compound's behavior at the air-liquid interface []. The "salting-out" effect caused by LiBr impacts this compound's solubility and contributes to the inducement of Marangoni convection []. This finding highlights the importance of considering solution composition when studying this compound's properties and potential applications.
Q6: Are there variations in the production of this compound among different ant species?
A6: Yes, studies on ant mandibular gland secretions have found variations in this compound production []. While both Myrmica rugulosa and Myrmica schencki produce this compound, M. schencki produces a more significant amount []. This difference underscores the diversity in chemical communication strategies employed by different ant species.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate](/img/structure/B75432.png)


![(1S)-1-Phenyl-2-[(2S)-piperidin-2-yl]ethanol](/img/structure/B75436.png)







